REACTION_CXSMILES
|
COC(=O)C[C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH3:15])[CH:12]=2)[NH:7][C:6]=1[Cl:16].C([Li])(CC)C.C1CCCCC1.CN(CN1C2C(=CC(OC)=CC=2)C=C1)C.C1(S(Cl)(=O)=O)C=CC=CC=1>C1COCC1>[Cl:16][C:6]1[NH:7][C:8]2[C:13]([CH:5]=1)=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2 |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(NC2=CC=C(C=C12)OC)Cl)=O
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Name
|
sec-butyl lithium cyclohexane
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Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li].C1CCCCC1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
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CN(C)CN1C=CC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.32 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred 0.3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling with a dry ice-ethanol bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach 0° C.
|
Type
|
CUSTOM
|
Details
|
the bath removed
|
Type
|
WAIT
|
Details
|
to reach 20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To this mixture was added 100 mL of 1N HCl and 50 mL of EtOAc
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the EtOAc layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica eluting with toluene
|
Reaction Time |
0.3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1NC2=CC=C(C=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |